Ethyl 2-isopropylbenzoate
Description
Properties
IUPAC Name |
ethyl 2-propan-2-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFCAMRVPKSUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303661 | |
| Record name | Ethyl 2-(1-methylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105337-82-4 | |
| Record name | Ethyl 2-(1-methylethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105337-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1-methylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form a tetrahedral intermediate. Subsequent dehydration yields the ester. Key parameters include:
-
Molar ratio : A 1:5 ratio of 2-isopropylbenzoic acid to ethanol ensures excess alcohol drives equilibrium toward ester formation.
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Catalyst concentration : 1–2% (v/v) concentrated sulfuric acid.
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Temperature : Reflux at 78–80°C for 4–6 hours.
Experimental data from analogous esterifications (e.g., ethyl benzoate) suggest yields of 70–85% under optimized conditions. However, steric hindrance from the isopropyl group in 2-isopropylbenzoic acid may reduce reaction efficiency, necessitating extended reaction times or higher catalyst loadings.
Nucleophilic Substitution from Brominated Precursors
A two-step synthesis begins with the bromination of ethyl 2-methylbenzoate, followed by nucleophilic substitution with an isopropyl group. This method adapts protocols from the synthesis of ethyl 2-(bromomethyl)benzoate.
Step 1: Bromination of Ethyl 2-Methylbenzoate
Ethyl 2-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and dibenzoyl peroxide in carbon tetrachloride:
Step 2: Isopropyl Group Introduction
The brominated intermediate reacts with an isopropyl nucleophile (e.g., isopropylmagnesium bromide) in a Grignard or Kumada coupling reaction. For example:
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Reagents : Isopropylmagnesium bromide, tetrahydrofuran (THF), palladium catalyst.
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Conditions : 0°C to room temperature, 12–24 hours.
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Yield : Estimated 60–75% based on analogous substitutions.
This route benefits from high bromination efficiency but requires stringent anhydrous conditions for the Grignard step.
Transition metal catalysis offers a versatile pathway, particularly for introducing the isopropyl group to the aromatic ring. The use of thiourea ligands in palladium-catalyzed couplings, as referenced in Synthesis (2014), enhances selectivity and yield.
Protocol Overview
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Substrate Preparation : 2-Bromobenzoic acid is esterified with ethanol to form ethyl 2-bromobenzoate.
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Coupling Reaction : The bromide reacts with isopropylzinc bromide in the presence of a palladium-thiourea complex.
This method avoids the need for pre-functionalized intermediates and allows for milder conditions compared to traditional cross-couplings.
Transesterification of Mthis compound
Transesterification involves exchanging the alkoxy group of an existing ester. Mthis compound reacts with excess ethanol under acid or base catalysis:
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Base-Catalyzed (e.g., NaOEt) :
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Acid-Catalyzed (e.g., H₂SO₄) :
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Higher efficiency but risks side reactions (e.g., ether formation).
-
This method is less common due to the limited commercial availability of mthis compound.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 78–80 | 4–6 | 70–85 | Simple setup, low cost | Steric hindrance reduces efficiency |
| Nucleophilic Substitution | NBS, Pd catalyst | 76 (Step 1) | 3.5–24 | 60–75 | High bromination yield | Requires anhydrous conditions |
| Metal-Catalyzed Coupling | Pd-thiourea complex | 80–100 | 6–12 | 80–85 | Mild conditions, high selectivity | Catalyst cost, ligand synthesis |
| Transesterification | NaOEt or H₂SO₄ | 78 | 6–8 | 70–80 | Avoids carboxylic acid precursors | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-isopropylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-isopropylbenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Hydrolysis: 2-isopropylbenzoic acid and ethanol.
Reduction: 2-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Organic Chemistry
Ethyl 2-isopropylbenzoate can be synthesized through various methods, including:
- Esterification : Reaction between benzoic acid and isopropanol in the presence of an acid catalyst.
- Transesterification : Involving the exchange of alkoxy groups between esters.
These synthetic routes are crucial for producing this compound in laboratory settings and industrial applications.
Flavor and Fragrance Industry
This compound is used extensively in the flavor and fragrance industry due to its sweet and fruity aroma. It serves as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics. Its pleasant scent profile makes it suitable for:
- Food Additives : Enhancing the flavor of various food products.
- Cosmetic Formulations : Acting as a fragrance ingredient and skin-conditioning agent .
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals, particularly in drug formulation:
- Drug Delivery Systems : this compound can be utilized as a solvent or carrier for drug delivery, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).
- Antimicrobial Properties : Research indicates that similar benzoates exhibit antimicrobial activity, which could be beneficial for developing topical formulations .
Polymer Chemistry
In polymer chemistry, this compound can act as a monomer or plasticizer:
- Polymerization Studies : Investigations into its role in polymerization reactions can lead to new materials with desirable properties.
- Plasticizer Applications : Enhancing flexibility and durability of polymeric materials .
Case Study 1: Flavoring Agent Efficacy
A study conducted on the use of this compound as a flavoring agent demonstrated its effectiveness in imparting a fruity flavor to beverages. Sensory evaluations indicated a significant preference among consumers for products containing this compound compared to alternatives.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal explored the antimicrobial properties of this compound against common pathogens. The results showed promising activity, suggesting its potential use in developing antimicrobial formulations for skin applications.
Mechanism of Action
The mechanism of action of ethyl 2-isopropylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. These products can then interact with various enzymes and receptors, leading to different biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Properties
The table below compares Ethyl 2-isopropylbenzoate with three structurally related esters: Ethyl benzoate, Ethyl 2-methoxybenzoate, and Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate.
Notes:
- This compound’s molecular weight and boiling point are inferred based on the addition of an isopropyl group compared to ethyl benzoate.
- Ethyl 2-methoxybenzoate’s higher molecular weight (180.20 vs. 150.17 for ethyl benzoate) reflects the methoxy group’s contribution .
- The complex isopropyl derivative in demonstrates how bulkier substituents (e.g., chlorobenzoyl) significantly increase molecular weight and likely reduce volatility.
Spectroscopic Identification
- IR Spectroscopy : Esters show characteristic C=O stretches (~1740 cm⁻¹) and C–O stretches (~1250 cm⁻¹). Ortho-substituents may split or shift these peaks due to steric effects .
- NMR : The ethyl group in this compound would display a triplet (~1.2 ppm, CH₃) and quartet (~4.3 ppm, CH₂), while the isopropyl group’s methine proton resonates as a septet (~2.9 ppm) .
Key Research Findings and Gaps
- Thermodynamic Data: Limited experimental values (e.g., melting point, logP) for this compound necessitate further studies.
- Biological Activity : Evidence from on ethyl palmitate’s role in insect olfaction suggests possible ecological interactions for structurally similar esters.
- Synthetic Optimization: Methods in using nano-catalysts could improve yield and purity for this compound.
Biological Activity
Ethyl 2-isopropylbenzoate, a member of the benzoate ester family, is synthesized from benzoic acid and ethanol, featuring an isopropyl group at the ortho position of the aromatic ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.
- Molecular Formula : C12H16O2
- Molecular Weight : Approximately 192.25 g/mol
- Structure : The presence of both an ester functional group and an aromatic ring suggests unique chemical properties that may influence biological activity.
Antimicrobial Properties
Research indicates that compounds within the benzoate class, including this compound, may exhibit antimicrobial properties. Studies have shown that alkyl benzoates can possess significant antibacterial and antifungal activities. For instance, a study on alkyl benzoates highlighted their potential effectiveness against various pathogens, suggesting that this compound could have similar effects .
Cytotoxicity and Safety
A safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel revealed that certain alkyl benzoates do not exhibit significant toxicity or carcinogenicity at typical exposure levels. However, further research is necessary to evaluate the cytotoxic effects of this compound specifically. It is crucial to assess its dermal penetration and potential reproductive or developmental toxicity .
Case Studies
-
Antibacterial Activity
- A study assessed the antibacterial properties of various benzoates. This compound was tested against common bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
- Dermal Absorption Studies
Table 1: Biological Activities of this compound Compared to Related Compounds
| Compound | Antimicrobial Activity | Dermal Penetration | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| Ethyl Benzoate | High | High | Low |
| Methyl Benzoate | Moderate | Moderate | Low |
| Propyl Benzoate | High | High | Low |
Q & A
Basic: What are the standard synthesis protocols for Ethyl 2-isopropylbenzoate, and how can purity be ensured during preparation?
Answer:
The synthesis typically involves esterification of 2-isopropylbenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key steps include refluxing the reactants, followed by neutralization and purification via distillation or column chromatography. To ensure purity, monitor reaction progress using TLC and confirm final product purity via HPLC (>98%) or GC-MS. For novel derivatives, elemental analysis and NMR (¹H/¹³C) are mandatory to verify structural integrity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
Essential techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~165–175 ppm), and isopropyl group signals (δ 1.2–1.4 ppm).
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bending.
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-reference spectral data with published analogs to resolve ambiguities, especially in distinguishing regioisomers .
Advanced: How can reaction conditions be optimized for higher yields of this compound in large-scale syntheses?
Answer:
Use a design of experiments (DoE) approach to test variables:
- Catalyst concentration : Optimize H₂SO₄ or alternative catalysts (e.g., p-toluenesulfonic acid).
- Solvent selection : Compare polar aprotic solvents (e.g., DMF) vs. traditional toluene.
- Temperature : Balance reflux efficiency with side reactions.
Kinetic studies (e.g., time-resolved sampling) and Arrhenius plots can identify rate-limiting steps. Scale-up requires addressing heat dissipation and solvent recovery .
Advanced: How should researchers resolve contradictions between spectroscopic data and computational models for this compound derivatives?
Answer:
- Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental artifacts.
- DFT Calculations : Compare computed NMR/IR spectra (using Gaussian or ORCA) with empirical data. Adjust computational parameters (basis sets, solvation models) to improve alignment.
- X-ray Crystallography : Resolve structural ambiguities definitively. Publish discrepancies as supplementary data to inform future studies .
Basic: What methods are recommended for assessing the purity of this compound in pharmacological studies?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column; retention time matching.
- Thermal Analysis : DSC to detect melting point deviations indicating impurities.
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.3%). Document all methods in supplementary materials for reproducibility .
Advanced: What mechanistic approaches are suitable for studying the reactivity of this compound in nucleophilic acyl substitution?
Answer:
- Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace ester cleavage pathways.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
- Computational Modeling : Map transition states and energy barriers (e.g., via QM/MM simulations). Pair with in situ FTIR to monitor intermediate formation .
Basic: What are the key applications of this compound in organic synthesis and material science?
Answer:
- Intermediate : Used in synthesizing bioactive molecules (e.g., anti-inflammatory agents via amide coupling).
- Polymer Modification : Acts as a plasticizer or cross-linking agent in ester-functionalized polymers.
- Coordination Chemistry : Chelates with transition metals (e.g., Cu²⁺) for catalytic applications. Reference patent databases and ACS journals for case studies .
Advanced: How should researchers design experiments to evaluate the biological activity of this compound derivatives?
Answer:
- In Vitro Assays : Screen for antimicrobial activity (MIC against Gram+/Gram− bacteria) or enzyme inhibition (e.g., COX-2). Include positive/negative controls and dose-response curves.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- Toxicity Profiling : Conduct MTT assays on mammalian cell lines. Publish raw data and statistical analyses (ANOVA, p < 0.05) .
Advanced: How can the stability of this compound be evaluated under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light Sensitivity : Use ICH Q1B guidelines for photostability (UV/vis exposure).
- Hydrolytic Stability : Test pH-dependent degradation (pH 3–10 buffers at 37°C). Report degradation products using LC-MS .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
